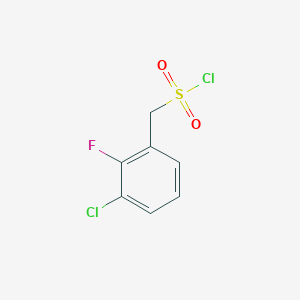![molecular formula C18H17F2NO5 B2499925 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE CAS No. 1794751-76-0](/img/structure/B2499925.png)
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenyl group, a carbamoyl group, and a dimethoxybenzoate group.
Méthodes De Préparation
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE typically involves multiple steps. The synthetic route may include the following steps:
Formation of the difluorophenylmethyl carbamate: This step involves the reaction of 2,4-difluorobenzylamine with phosgene to form the corresponding carbamate.
Esterification: The carbamate is then reacted with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbamate group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to introduce different substituents.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to specific targets, while the carbamoyl and dimethoxybenzoate groups may contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE include other carbamate esters and benzoate derivatives. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of difluorophenyl, carbamoyl, and dimethoxybenzoate groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-10-16(22)21-9-11-6-7-12(19)8-14(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBEPICRQLGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
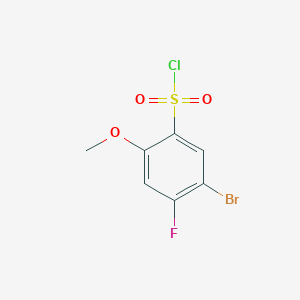
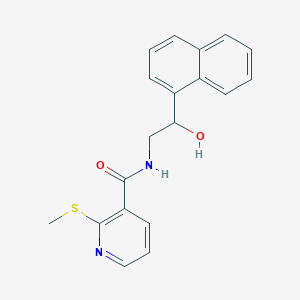
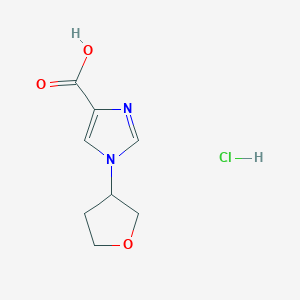
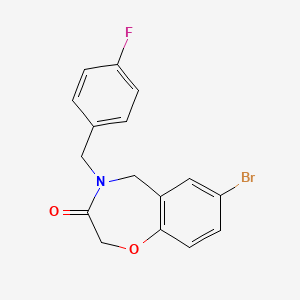
![2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2499847.png)
![1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
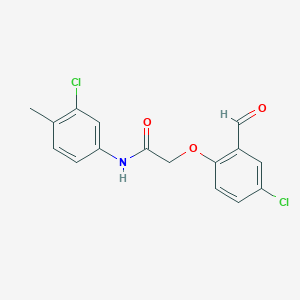
![1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2499855.png)
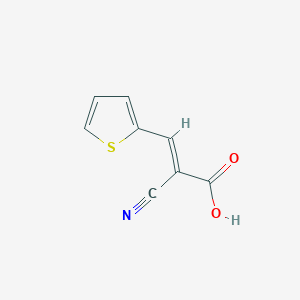
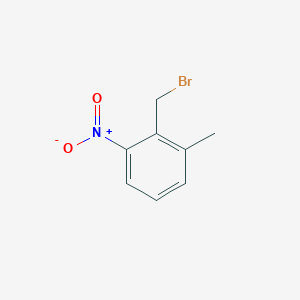
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2499862.png)
